Hexane-1,5-diamine dihydrochloride
Overview
Description
Hexane-1,5-diamine dihydrochloride is a useful research compound. Its molecular formula is C6H18Cl2N2 and its molecular weight is 189.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Hexane-1,5-diamine dihydrochloride, also known as Hexamethylene diamine, is a small molecule that has been experimentally studied It has been suggested to interact with agmatinase, a putative enzyme found in deinococcus radiodurans .
Biochemical Pathways
It is a monoalkylamine, a class of organic compounds containing a primary aliphatic amine group . This suggests that it may be involved in various biochemical reactions, particularly those involving amine groups.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well documented. Factors such as temperature, pH, and the presence of other compounds can significantly affect the action of a compound. This compound is a stable compound under normal storage conditions .
Biochemical Analysis
Biochemical Properties
Hexane-1,5-diamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with agmatinase, an enzyme that catalyzes the hydrolysis of agmatine to putrescine and urea. This interaction is crucial for the regulation of polyamine metabolism, which is essential for cell growth and differentiation . Additionally, this compound can interact with other amine oxidases, influencing the metabolism of biogenic amines.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in polyamine biosynthesis and degradation, thereby altering the levels of polyamines within the cell . This modulation can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to agmatinase and other amine oxidases, affecting their activity and, consequently, the levels of polyamines in the cell . This binding can lead to the inhibition or activation of these enzymes, depending on the specific context and concentration of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can promote cell growth and differentiation by modulating polyamine metabolism. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and apoptosis . These threshold effects are important for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the polyamine biosynthesis and degradation pathways. It interacts with enzymes such as agmatinase and amine oxidases, influencing the levels of polyamines and other metabolites within the cell . These interactions can affect metabolic flux and the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization within the cell . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects. It can be directed to particular organelles or regions within the cell through targeting signals or post-translational modifications . This subcellular localization is crucial for its activity and function, as it allows the compound to interact
Properties
IUPAC Name |
hexane-1,5-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-6(8)4-2-3-5-7;;/h6H,2-5,7-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFREBBBNUFSCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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